2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde
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Overview
Description
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structure, which includes two methyl groups and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with 4-methyl-2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(4-methyl-2-aminophenyl)pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to alterations in cellular pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrole-3-carbaldehyde
- 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde
Uniqueness
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde is unique due to the presence of both methyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,5-dimethyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-5-13(14(6-9)16(18)19)15-10(2)7-12(8-17)11(15)3/h4-8H,1-3H3 |
InChI Key |
VFIYWUQQDPVDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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